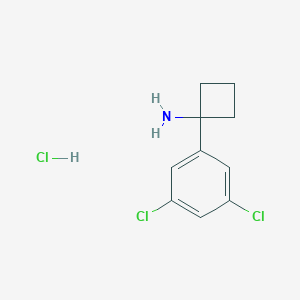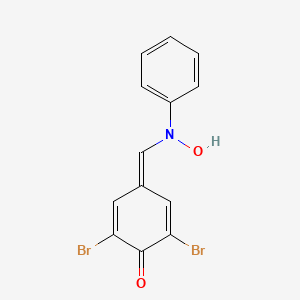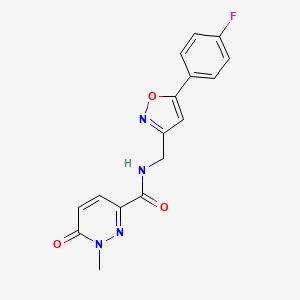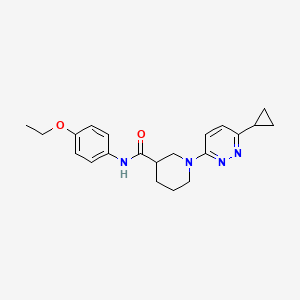
1-(3,5-Dichlorophenyl)cyclobutan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichlorophenyl)cyclobutan-1-amine;hydrochloride, also known as DPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPCA is a cyclic amine that contains two chlorine atoms and a cyclobutane ring in its structure. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
科学的研究の応用
Synthesis and Chemical Properties
Enantioselective Synthesis : Amine-substituted cyclobutanes, like 1-(3,5-Dichlorophenyl)cyclobutan-1-amine, are crucial in producing biologically active compounds with multiple substituents and stereocenters. A method for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes via CuH-catalyzed hydroamination has been developed, offering significant advancements in the synthesis of these compounds (Feng, Hao, Liu, & Buchwald, 2019).
Organocatalyzed Reactions : Studies have demonstrated the involvement of amine-substituted cyclobutanes in organocatalyzed reactions, specifically in the Michael addition of aldehydes to nitro alkenes. This process has implications for the synthesis of complex organic compounds (Patora-Komisarska et al., 2011).
Photodimerization Studies : The structure and behavior of chlorophenyl-substituted cyclobutanes under photodimerization conditions have been investigated. This research provides insights into the fundamental chemical processes and potential applications in photochemistry (Busetti, Valle, Zanotti, & Galiazzo, 1980).
Amination Reactions : Research has been conducted on intramolecular amination reactions involving nonclassical cyclopropylmethyl cations, leading to derivatives of cyclobutane. These studies contribute to the understanding of amination processes and the synthesis of complex cyclobutane-based compounds (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Catalysis in Organic Synthesis : Cyclobutane-based compounds have been used in solvent-free copper-catalyzed amination reactions of aryl halides, demonstrating their potential as ligands or reagents in organic synthesis (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Biological Applications
- Monoamine Oxidase Inactivators : Studies on 1-Phenylcyclobutylamine, a similar compound, have shown its role as both a substrate and an inactivator of monoamine oxidase (MAO), suggesting potential biological applications of related cyclobutylamines in neuroscience and pharmacology (Silverman & Zieske, 1986).
特性
IUPAC Name |
1-(3,5-dichlorophenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-10;/h4-6H,1-3,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMNOMGVYBRHBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2367118.png)

![N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2367120.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2367126.png)


methanone](/img/structure/B2367132.png)
![2-[cyano(5-formyl-1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2367133.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2367135.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2367136.png)